

What is the molecular structure of 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$?

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Compound of Interest

Compound Name: 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$

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An In-depth Technical Guide to 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of the isotopically labeled purine derivative, 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$. This molecule serves as a critical internal standard for mass spectrometry-based quantification of 8-aminoguanine, an endogenous purine with significant pharmacological activities.

Molecular Structure and Properties

8-Aminoguanine, with the IUPAC name 2,8-diamino-1,7-dihydropurin-6-one, is a derivative of guanine.^[1] The isotopically labeled version, 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$, incorporates two heavy carbon-13 atoms and one heavy nitrogen-15 atom into its purine ring structure. While the exact positions of the isotopic labels can vary depending on the synthetic route, a common labeling pattern for purines synthesized de novo involves the incorporation of isotopes from labeled precursors. For the purpose of this guide and in the absence of a definitive statement from commercial suppliers, we will assume a common labeling pattern where the ^{13}C atoms are located at the C4 and C5 positions of the imidazole ring, and the ^{15}N is located at the N7 position of the imidazole ring. This is a chemically plausible arrangement based on known biosynthetic pathways.

Below is a diagram of the molecular structure of 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$ with the assumed labeling pattern.

Molecular structure of 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$.

Quantitative Data

The key quantitative properties of both unlabeled 8-aminoguanine and its isotopically labeled form are summarized in the table below for easy comparison.

| Property | 8-Aminoguanine | 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$ |
|-------------------|--|---|
| IUPAC Name | 2,8-diamino-1,7-dihydropurin-6-one | 2,8-diamino-1,7-dihydropurin-6-one- $^{13}\text{C}_2,^{15}\text{N}$ |
| Molecular Formula | $\text{C}_5\text{H}_6\text{N}_6\text{O}$ | $\text{C}_3^{13}\text{C}_2\text{H}_6\text{N}_5^{15}\text{NO}$ |
| Molecular Weight | 166.14 g/mol [1] | 169.12 g/mol |

Experimental Protocols

Synthesis of Isotopically Labeled 8-Aminoguanine

A detailed, publicly available protocol for the specific synthesis of 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$ is not readily found in the scientific literature, as these are often proprietary methods of specialized chemical suppliers. However, a general strategy for the synthesis of isotopically labeled guanine derivatives can be outlined based on established methods.

One common approach involves the chemical synthesis from labeled precursors. For instance, the imidazole ring of the purine can be constructed using labeled intermediates. A plausible synthetic route could involve:

- **Synthesis of a Labeled Imidazole Precursor:** Starting with a simple, isotopically labeled building block like glycine or formate containing ^{13}C and/or ^{15}N .
- **Ring Closure to form the Purine Scaffold:** Reacting the labeled imidazole derivative with a pyrimidine precursor to form the fused purine ring system.

- Functional Group Manipulations: Introducing the amino groups at the C2 and C8 positions and the carbonyl group at the C6 position to yield 8-aminoguanine.

Enzymatic synthesis is another powerful method for producing isotopically labeled nucleosides and their bases. This can involve using purified enzymes in a cell-free system with labeled substrates to build the purine ring. For example, GMP synthetase can be used with ^{15}N -labeled glutamine to introduce a ^{15}N atom at the N^7 position of the guanine ring.

Quantification of 8-Aminoguanine using UPLC-MS/MS with a Labeled Internal Standard

8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$ is primarily used as an internal standard for the accurate quantification of endogenous 8-aminoguanine in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following is a generalized protocol based on methods described in the literature.^[2]

1. Sample Preparation:

- Biological samples (e.g., urine, plasma, tissue homogenates) are collected.
- A known amount of 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$ (the internal standard) is spiked into each sample at the earliest stage of preparation to account for analyte loss during extraction and processing.
- Proteins are precipitated using a suitable solvent (e.g., acetonitrile or methanol) and removed by centrifugation.
- The supernatant is collected, and if necessary, further purified using solid-phase extraction (SPE).

2. UPLC-MS/MS Analysis:

- Chromatographic Separation: The extracted sample is injected onto a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate 8-aminoguanine from other components in the sample.

- Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (8-aminoguanine) and the internal standard (8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$) using Multiple Reaction Monitoring (MRM).
 - MRM Transition for 8-Aminoguanine: Precursor ion (m/z) 167 → Product ion (m/z) 150.[2]
 - MRM Transition for 8-Aminoguanine- $^{13}\text{C}_2,^{15}\text{N}$: Precursor ion (m/z) 170 → Product ion (m/z) 153.[2]

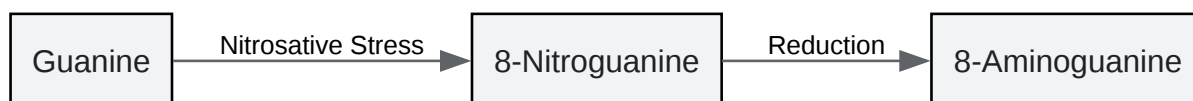
3. Data Analysis:

- The peak areas for the analyte and the internal standard are integrated.
- A calibration curve is constructed by analyzing a series of standards with known concentrations of 8-aminoguanine and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
- The concentration of 8-aminoguanine in the unknown samples is determined by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Signaling Pathways and Logical Relationships

Biosynthesis of Endogenous 8-Aminoguanine

Endogenous 8-aminoguanine is formed through the metabolic reduction of 8-nitroguanine, which itself is a product of nitrosative stress on guanine. The following diagram illustrates the key steps in this biosynthetic pathway.[2]

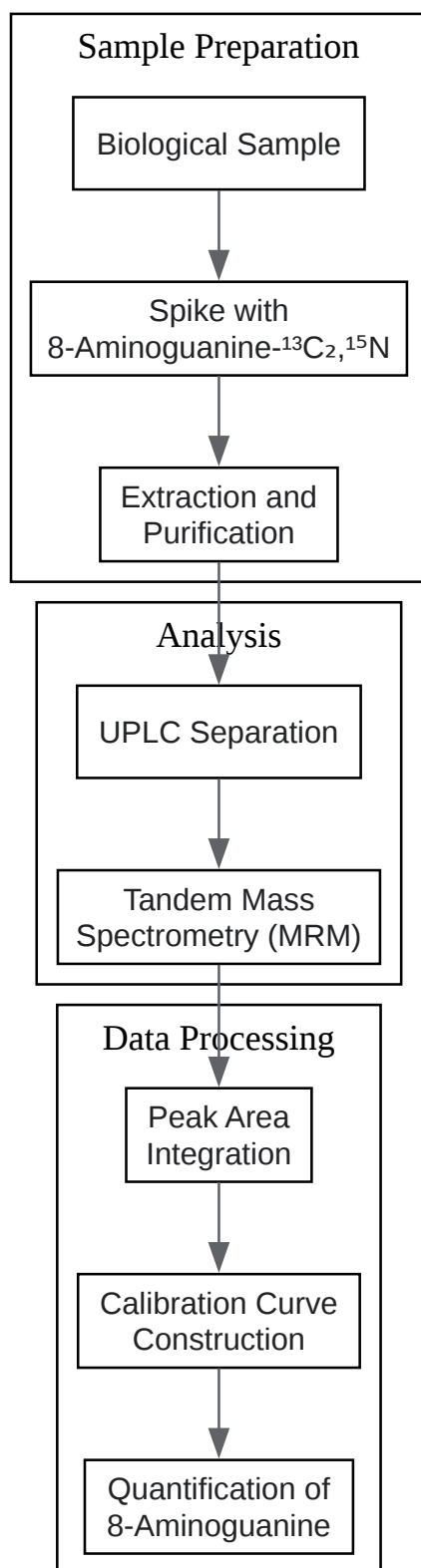


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Biosynthetic pathway of 8-aminoguanine.

Experimental Workflow for Quantification

The logical workflow for the quantification of 8-aminoguanine in a biological sample using an isotopically labeled internal standard is depicted below.



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Workflow for 8-aminoguanine quantification.

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References

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